molecular formula C24H21N5O2S B2941355 3-{4-[4-(Pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 403728-45-0

3-{4-[4-(Pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2941355
CAS No.: 403728-45-0
M. Wt: 443.53
InChI Key: CDDJUJYXISFTGH-UHFFFAOYSA-N
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Description

3-{4-[4-(Pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C24H21N5O2S and its molecular weight is 443.53. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism.

Mode of Action

It is known that similar compounds interact with their targets and cause changes that inhibit the growth of mycobacterium tuberculosis .

Biochemical Pathways

Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that this compound may also affect the biochemical pathways involved in the growth and replication of this organism.

Pharmacokinetics

Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis , suggesting that they have favorable pharmacokinetic properties that allow them to reach their target in sufficient concentrations.

Result of Action

Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that this compound may also have a similar effect.

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs, the ph of the environment, and the presence of certain enzymes .

Properties

IUPAC Name

3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c30-22(28-15-13-27(14-16-28)21-7-3-4-12-25-21)17-8-10-18(11-9-17)29-23(31)19-5-1-2-6-20(19)26-24(29)32/h3-4,7-12,19-20H,1-2,5-6,13-16H2,(H,26,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVRVBIIQVSWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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